molecular formula C23H25N3O2S B3002352 N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide CAS No. 941871-76-7

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide

Cat. No.: B3002352
CAS No.: 941871-76-7
M. Wt: 407.53
InChI Key: BEHSGJIFTSJCNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C23H25N3O2S and its molecular weight is 407.53. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Binding Characteristics:

  • The study of diethyl 2,2′-[(5-dimethylamino-1-naphthyl)sulfonylimino]diacetate reveals insights into the displacement of the N atom from the plane of the naphthalene ring system, illustrating the compound's structural dynamics and potential for forming weak intermolecular hydrogen bonds, which could be relevant for its applications in molecular recognition and assembly processes (Yong Zhang, Yuan Qu, Ting Liu, 2009).

Asymmetric Synthesis and Ligand Behavior:

  • Research on the use of organopalladium complexes with naphthalene-based chiral auxiliaries highlights the potential of such compounds in promoting asymmetric synthesis, indicating their applicability in creating chiral ligands for catalysis and other synthetic applications (A. Song, A. J. J. Vittal, B. Chan, A. P. Leung, 1999).

Chemical Reactivity and Modification:

  • A study on the alkylation of sulfur- and nitrogen-containing compounds shows the versatility of naphthalene-based molecules in undergoing chemical modifications, which could be harnessed in synthetic chemistry and materials science (Y. Ohara, K. Akiba, N. Inamoto, 1983).

Enantioselective Synthesis and Chiral Separation:

  • Investigations into the enantioselective synthesis using chiral palladium complexes as templates demonstrate the potential of naphthalene derivatives in stereoselective chemical reactions, which is crucial for the production of enantiomerically pure pharmaceuticals and chemicals (Fengli Liu, S. Pullarkat, Yongxin Li, et al., 2009).

Fluorescent Probes and Imaging:

  • The synthesis and application of naphthalene-based fluorescent probes for β-amyloid, demonstrating the compound's utility in molecular diagnostics and imaging of neurodegenerative diseases, provide a basis for further development of sensitive and selective imaging agents (Huan-bao Fa, Jingting Zhou, Dong Zhang, et al., 2015).

Selective Metal Ion Sensing:

  • A study on the development of a cyclen compound doubly functionalized with carbamoyl and dansyl groups for selective fluorescent probing of Y(3+) and La(3+) ions underscores the potential applications of naphthalene derivatives in environmental monitoring and analytical chemistry (S. Aoki, H. Kawatani, Teruhiro Goto, et al., 2001).

Properties

IUPAC Name

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-26(2)21(20-13-6-9-16-8-4-5-12-19(16)20)15-24-22(27)23(28)25-17-10-7-11-18(14-17)29-3/h4-14,21H,15H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHSGJIFTSJCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC(=CC=C1)SC)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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